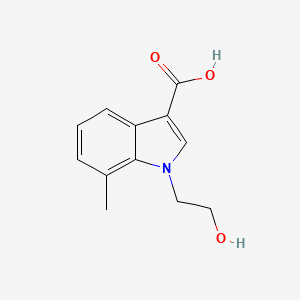
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a hydroxyethyl group at the 1-position, a methyl group at the 7-position, and a carboxylic acid group at the 3-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core
-
Fischer Indole Synthesis:
Reactants: Phenylhydrazine, aldehyde or ketone
Conditions: Acidic medium (e.g., hydrochloric acid), heat
Product: Indole core
-
Functional Group Transformations:
-
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.
Reactants: Indole derivative, ethylene oxide
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Product: 1-(2-Hydroxyethyl)indole derivative
-
Carboxylic Acid Group Introduction: The carboxylic acid group can be introduced through oxidation of a methyl group at the 3-position.
Reactants: 1-(2-Hydroxyethyl)-7-methylindole, oxidizing agent (e.g., potassium permanganate)
Conditions: Acidic medium, heat
Product: this compound
-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Products: Oxidized derivatives, such as carboxylic acids and ketones
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Basic medium, room temperature
Products: Reduced derivatives, such as alcohols and amines
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives, such as halogenated indoles and aminoindoles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Nucleophiles: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated indoles, aminoindoles
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies of enzyme mechanisms and protein-ligand interactions.
Fluorescent Probes: Modified to create fluorescent probes for imaging and detection of biological molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Therapeutic Agents: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry:
Material Science: Used in the development of advanced materials, such as polymers and coatings, with specific properties.
Agriculture: Investigated for its potential as a plant growth regulator and pesticide.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Nucleic Acids: Intercalation into DNA or RNA to affect gene expression and replication.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1-Methylindole-3-carboxylic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
7-Methylindole-3-carboxylic acid: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both hydroxyethyl and carboxylic acid groups in 1-(2-Hydroxyethyl)-7-methylindole-3-carboxylic acid imparts unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties enhance its potential applications in various fields, including drug development and material science.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-7-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-9-10(12(15)16)7-13(5-6-14)11(8)9/h2-4,7,14H,5-6H2,1H3,(H,15,16) |
Clave InChI |
DWQKPAOLJDFFNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CN2CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
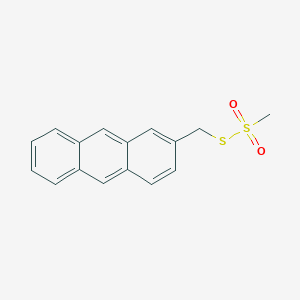
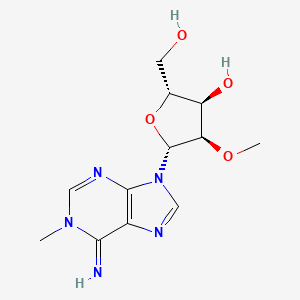
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
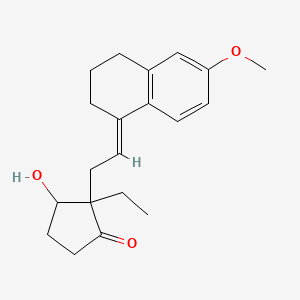
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
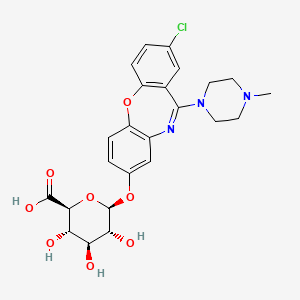
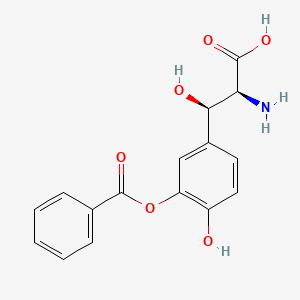
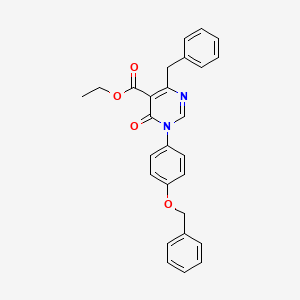
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

